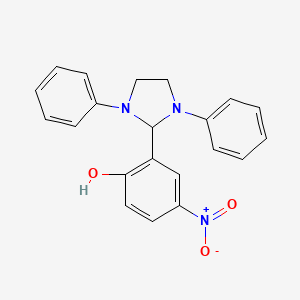2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol
CAS No.: 141951-87-3
Cat. No.: VC7947191
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 141951-87-3 |
|---|---|
| Molecular Formula | C21H19N3O3 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-(1,3-diphenylimidazolidin-2-yl)-4-nitrophenol |
| Standard InChI | InChI=1S/C21H19N3O3/c25-20-12-11-18(24(26)27)15-19(20)21-22(16-7-3-1-4-8-16)13-14-23(21)17-9-5-2-6-10-17/h1-12,15,21,25H,13-14H2 |
| Standard InChI Key | HZBXMIHYLIPDSH-UHFFFAOYSA-N |
| SMILES | C1CN(C(N1C2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(C(N1C2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol (CAS: 306324-85-6) has the molecular formula CHNO and a molecular weight of 389.447 g/mol . The compound’s structure consists of a phenol ring substituted with a nitro group (-NO) at the 4-position and an imidazolidine ring at the 2-position. The imidazolidine ring is further substituted with two benzyl groups (CHCH), though the compound name specifies diphenyl groups, suggesting potential nomenclature discrepancies in literature .
Key structural attributes include:
-
Nitro group: Enhances electrophilic character and influences hydrogen-bonding interactions.
-
Imidazolidine ring: A five-membered saturated heterocycle with two nitrogen atoms, conferring rigidity and potential chelation sites.
-
Benzyl/phenyl substituents: Provide steric bulk and modulate solubility.
A comparative analysis with related compounds, such as 2-(1,3-dibenzylimidazolidin-2-yl)-4-nitrophenol, reveals that substituents on the imidazolidine ring significantly alter physicochemical properties. For instance, replacing benzyl with phenyl groups increases hydrophobicity and melting point .
Synthesis and Reaction Pathways
The synthesis of 2-(1,3-diphenylimidazolidin-2-yl)-4-nitrophenol follows a multi-step protocol involving:
Diazotization and Azo Coupling
Primary aromatic amines, such as 4-nitroaniline, undergo diazotization with nitrous acid (HNO) to form diazonium salts . Subsequent azo coupling with phenolic compounds introduces functional groups at specific positions. For example, reacting 4-nitrobenzenediazonium sulfate with phenol yields 4-nitrophenol derivatives .
Imidazolidine Ring Formation
Condensation of 4-nitrophenol with N,N-diphenylethylenediamine in ethanol under reflux conditions forms the imidazolidine ring . This Schiff base reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclization. The general reaction scheme is:
Optimization studies indicate that refluxing for 12–48 hours in ethanol achieves yields exceeding 60% . Catalysts such as CsCl can promote macrocyclic products in related systems, though this compound likely exists as a monomer .
Structural Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data provide insights into molecular conformation:
1^11H NMR Analysis
The H NMR spectrum (300 MHz, CDCl) exhibits distinct signals:
-
δ 11.28 ppm: A singlet integrating to 1H, assigned to the phenolic -OH proton .
-
δ 7.93–7.69 ppm: Multiplet signals corresponding to aromatic protons on the nitro-substituted benzene and imidazolidine-attached phenyl groups .
-
δ 4.20–3.80 ppm: Resonances for methylene (-CH-) groups in the imidazolidine ring .
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular ion peak at m/z 389.174 ([M+H]), consistent with the molecular formula CHNO . Fragmentation patterns reveal loss of the nitro group (-46 Da) and subsequent breakdown of the imidazolidine ring.
Applications and Functional Utility
Coordination Chemistry
The imidazolidine nitrogen atoms and phenolic oxygen serve as donor sites for metal coordination. Similar compounds form complexes with transition metals (e.g., Cu, Fe), which are studied for catalytic and magnetic properties .
pH-Sensitive Materials
The nitro group’s electron-withdrawing effect lowers the phenolic O-H bond dissociation energy, enabling pH-dependent deprotonation. While 4-nitrophenol itself acts as a pH indicator (transition range: 5.4–7.5) , the imidazolidine substituents in this compound may shift the pK and alter spectral properties.
Pharmaceutical Intermediates
Recent Advances and Research Directions
Recent studies focus on macrocyclic analogs of imidazolidine-nitrophenol conjugates. For example, Campestarenes—Schiff base macrocycles with five-fold symmetry—demonstrate host-guest interactions and supramolecular assembly . Modifying the imidazolidine substituents in 2-(1,3-diphenylimidazolidin-2-yl)-4-nitrophenol could enable similar applications in molecular recognition or nanomaterials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume